
(3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol typically involves the following steps:
Starting Materials: The synthesis may begin with readily available precursors such as 2-amino-4,6-dibromopyrimidine and methylamine.
Reaction Conditions: The reaction conditions may include heating the starting materials in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol may undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The methylimino group may participate in condensation reactions with carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-triazine derivative.
Wissenschaftliche Forschungsanwendungen
(3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (3E)-6-Bromo-3-(methylimino)-1,2,4-triazin-2(3H)-ol would depend on its specific interactions with molecular targets. Potential pathways may include:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Acting as an agonist or antagonist at specific receptors.
Modulation of Signaling Pathways: Affecting cellular signaling pathways involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1,2,4-triazin-3-ol: Lacks the methylimino group.
3-(Methylimino)-1,2,4-triazin-2(3H)-ol: Lacks the bromine atom.
6-Chloro-3-(methylimino)-1,2,4-triazin-2(3H)-ol: Contains a chlorine atom instead of bromine.
Eigenschaften
CAS-Nummer |
65915-01-7 |
|---|---|
Molekularformel |
C4H5BrN4O |
Molekulargewicht |
205.01 g/mol |
IUPAC-Name |
6-bromo-2-hydroxy-N-methyl-1,2,4-triazin-3-imine |
InChI |
InChI=1S/C4H5BrN4O/c1-6-4-7-2-3(5)8-9(4)10/h2,10H,1H3 |
InChI-Schlüssel |
CJGVVMORNYPZMG-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1N=CC(=NN1O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


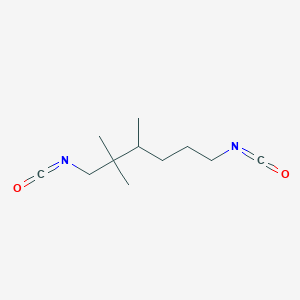
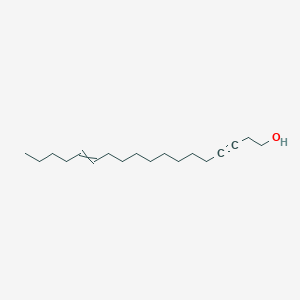

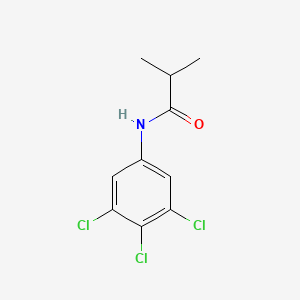
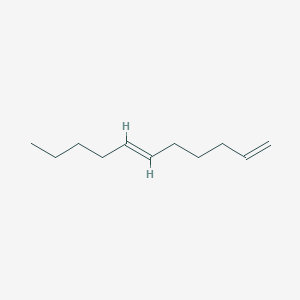

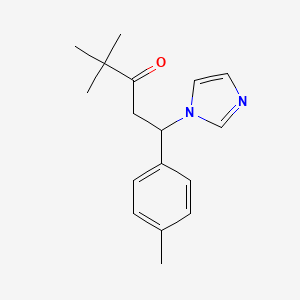

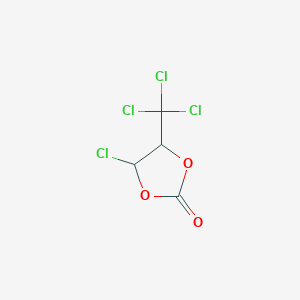
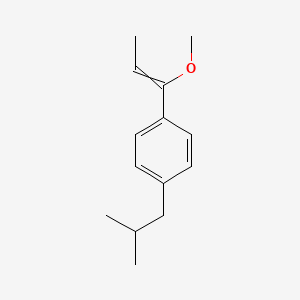


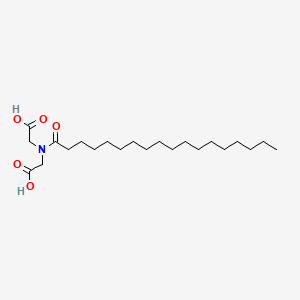
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
